tert-Butyl (2-((((R)-2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(((®-2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate is a complex organic compound that features a tert-butyl group, a carbamate group, and a phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(((®-2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent and high-quality products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(((®-2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the carbamate or phosphoryl groups, often facilitated by specific catalysts and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include TBHP for oxidation, LiAlH4 for reduction, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as 1,4-dioxane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butoxy derivatives, while reduction can produce simpler alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-(((®-2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate is used as a reagent in various organic synthesis reactions. Its unique structure allows for selective reactions, making it valuable in the development of new compounds .
Biology
In biological research, this compound can be used as a probe in NMR studies to investigate macromolecular complexes. The tert-butyl group provides a distinct signal, allowing researchers to study protein interactions and dynamics .
Medicine
Its ability to undergo selective reactions makes it useful in the development of drugs with specific targets .
Industry
In industrial applications, tert-Butyl (2-(((®-2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(((®-2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, while the carbamate group can form stable complexes with proteins and enzymes. These interactions can modulate biological pathways and processes, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound that lacks the phosphoryl and dihydroxypropoxy groups.
tert-Butyl phosphate: Contains the phosphoryl group but lacks the carbamate and dihydroxypropoxy groups.
tert-Butyl (2-hydroxyethyl)carbamate: Similar structure but lacks the phosphoryl group.
Uniqueness
tert-Butyl (2-(((®-2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate is unique due to the combination of its functional groups. This combination allows for a wide range of chemical reactions and applications, making it more versatile compared to similar compounds .
Properties
Molecular Formula |
C10H22NO8P |
---|---|
Molecular Weight |
315.26 g/mol |
IUPAC Name |
tert-butyl N-[2-[[(2R)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxyethyl]carbamate |
InChI |
InChI=1S/C10H22NO8P/c1-10(2,3)19-9(14)11-4-5-17-20(15,16)18-7-8(13)6-12/h8,12-13H,4-7H2,1-3H3,(H,11,14)(H,15,16)/t8-/m1/s1 |
InChI Key |
RIYLUDRWXOEDLZ-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCOP(=O)(O)OC[C@@H](CO)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOP(=O)(O)OCC(CO)O |
Origin of Product |
United States |
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